3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple heterocyclic rings and functional groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods are designed to be environmentally benign and highly selective, utilizing metal-free processes and atom-economical reactions .
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Solvents: Dimethylformamide, tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: A versatile ligand used in coordination chemistry.
3,5-bis(1′,2′,4′-triazol-1′-yl)pyridine: Known for its fluorescence properties and applications in optoelectronics.
Uniqueness
3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its unique combination of heterocyclic rings and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential as an anticancer agent further highlight its uniqueness .
Properties
Molecular Formula |
C21H18N8O2 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
3-methyl-6-(1-methylpyrazol-4-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H18N8O2/c1-13-19-17(7-18(26-21(19)31-27-13)15-8-23-28(2)10-15)20(30)25-16-5-3-14(4-6-16)9-29-12-22-11-24-29/h3-8,10-12H,9H2,1-2H3,(H,25,30) |
InChI Key |
KGLBJVMIWPNSJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=CC=C(C=C4)CN5C=NC=N5 |
Origin of Product |
United States |
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